Cas no 1172053-33-6 (5-fluoro-2-methyl-N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)benzene-1-sulfonamide)

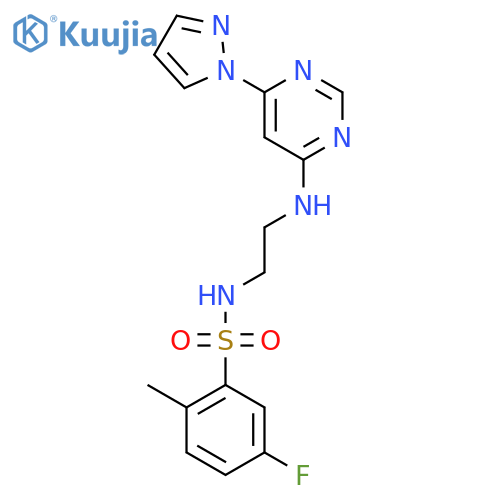

1172053-33-6 structure

商品名:5-fluoro-2-methyl-N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)benzene-1-sulfonamide

5-fluoro-2-methyl-N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 5-fluoro-2-methyl-N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)benzene-1-sulfonamide

- F5561-0161

- 5-fluoro-2-methyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide

- 5-fluoro-2-methyl-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide

- N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide

- VU0647266-1

- AKOS024513643

- 1172053-33-6

-

- インチ: 1S/C16H17FN6O2S/c1-12-3-4-13(17)9-14(12)26(24,25)22-7-6-18-15-10-16(20-11-19-15)23-8-2-5-21-23/h2-5,8-11,22H,6-7H2,1H3,(H,18,19,20)

- InChIKey: ONVWNZRFWOBYKI-UHFFFAOYSA-N

- ほほえんだ: S(C1C=C(C=CC=1C)F)(NCCNC1C=C(N=CN=1)N1C=CC=N1)(=O)=O

計算された属性

- せいみつぶんしりょう: 376.11177314g/mol

- どういたいしつりょう: 376.11177314g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 26

- 回転可能化学結合数: 7

- 複雑さ: 545

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 110Ų

5-fluoro-2-methyl-N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)benzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5561-0161-3mg |

5-fluoro-2-methyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide |

1172053-33-6 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5561-0161-20mg |

5-fluoro-2-methyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide |

1172053-33-6 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5561-0161-40mg |

5-fluoro-2-methyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide |

1172053-33-6 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5561-0161-10μmol |

5-fluoro-2-methyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide |

1172053-33-6 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5561-0161-20μmol |

5-fluoro-2-methyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide |

1172053-33-6 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5561-0161-10mg |

5-fluoro-2-methyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide |

1172053-33-6 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5561-0161-4mg |

5-fluoro-2-methyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide |

1172053-33-6 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5561-0161-5μmol |

5-fluoro-2-methyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide |

1172053-33-6 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5561-0161-1mg |

5-fluoro-2-methyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide |

1172053-33-6 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5561-0161-25mg |

5-fluoro-2-methyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide |

1172053-33-6 | 25mg |

$109.0 | 2023-09-09 |

5-fluoro-2-methyl-N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)benzene-1-sulfonamide 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

1172053-33-6 (5-fluoro-2-methyl-N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)benzene-1-sulfonamide) 関連製品

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量